Nestifylline
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Overview
Description
Preparation Methods
The synthesis of Nestifylline involves the reaction of 1,3-dimethylxanthine with 1,3-dithiolane-2-ylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but it is likely that large-scale synthesis would follow similar routes with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Nestifylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing compounds.
Scientific Research Applications
Nestifylline has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of methylxanthine derivatives and their interactions with other molecules.
Biology: this compound’s ability to inhibit phosphodiesterases and its affinity for adenosine receptors make it a valuable tool in studying cellular signaling pathways.
Medicine: Its antibronchospastic and anti-inflammatory properties have been investigated for potential use in treating asthma and other respiratory disorders.
Mechanism of Action
Nestifylline exerts its effects primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) results in the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, thereby reducing inflammation and modulating immune responses. Additionally, this compound has an affinity for adenosine receptors, particularly A2 receptors, which further contributes to its anti-inflammatory and bronchodilatory effects .
Comparison with Similar Compounds
Nestifylline is similar to other methylxanthine derivatives such as:
Theophylline: Commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), it also acts as a phosphodiesterase inhibitor and adenosine receptor antagonist.
Aminophylline: A compound of theophylline and ethylenediamine, used for similar respiratory conditions, with additional diuretic properties.
This compound’s uniqueness lies in its specific antibronchospastic activity and moderate antitussic properties, making it particularly valuable in the treatment of respiratory disorders involving obstructive inflammation and bronchial hypersensitivity .
Properties
CAS No. |
116763-36-1 |
---|---|
Molecular Formula |
C11H14N4O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
HIQUBRAKVZRBRW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3 |
Appearance |
Solid powder |
116763-36-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine ABC 99 ABC-99 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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